molecular formula C5H9NO B3422518 2-Ethyl-2-oxazoline CAS No. 25805-17-8

2-Ethyl-2-oxazoline

Cat. No.: B3422518
CAS No.: 25805-17-8
M. Wt: 99.13 g/mol
InChI Key: NYEZZYQZRQDLEH-UHFFFAOYSA-N
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Description

2-Ethyl-2-oxazoline (EtOx) is a fundamental cyclic imino ether monomer extensively used in the cationic ring-opening polymerization (CROP) to produce poly(this compound) (PEtOx) and other advanced polymeric structures . This high-purity, colorless liquid is readily soluble in water and various organic solvents, making it highly versatile for different synthetic conditions, including the use of alternative solvents like benzotrifluoride . The CROP process, often initiated by alkylating agents like methyl tosylate or triflates, proceeds in a living or quasi-living manner, allowing for precise control over molecular weight, architecture, and end-group functionality . This enables the synthesis of well-defined polymers with narrow dispersity, including homopolymers, statistical copolymers, and block copolymers . The primary research value of this compound lies in its product, PEtOx, which is a leading candidate as a biocompatible and stealthy alternative to poly(ethylene glycol) (PEG) in biomedical applications . Its mechanism of action is based on its structure: the polymerization creates a pseudo-peptide backbone with propionyl side chains, resulting in a highly water-soluble and non-ionic polymer . This structure is under intense investigation for developing scaffolds for tissue engineering, where the choice of solvent during electrospinning significantly influences the resulting fiber morphology, wettability, and mechanical strength of the scaffold . Furthermore, researchers are creating stimuli-responsive hydrogels and functional copolymers for drug delivery systems . Recent advancements also explore its role in antimicrobial materials, where amphiphilic copolymers derived from EtOx can disrupt bacterial membranes and potentially interact with bacterial DNA, offering a pathway to combat antimicrobial resistance . This compound is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole
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InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3
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InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCO1
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
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Related CAS

25805-17-8
Record name Poly(2-ethyl-2-oxazoline)
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DSSTOX Substance ID

DTXSID9065075
Record name Oxazole, 2-ethyl-4,5-dihydro-
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Molecular Weight

99.13 g/mol
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Physical Description

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS]
Record name 2-Ethyl-2-oxazoline
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Vapor Pressure

8.0 [mmHg]
Record name 2-Ethyl-2-oxazoline
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CAS No.

10431-98-8
Record name 2-Ethyl-2-oxazoline
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Record name 2-Ethyl-2-oxazoline
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Record name Oxazole, 2-ethyl-4,5-dihydro-
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Record name 2-ETHYL-2-OXAZOLINE
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Chemical Reactions Analysis

2-Ethyl-2-oxazoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired product and reaction conditions.

Scientific Research Applications

Drug Delivery Systems

Poly(2-ethyl-2-oxazoline) has emerged as a promising candidate for drug delivery due to its excellent solubility, biocompatibility, and non-toxic nature. Studies indicate that PEtOx can be utilized in various drug delivery formulations:

  • Ocular Drug Delivery : Chitosan/PEtOx films have been developed for ocular drug delivery systems, demonstrating favorable adhesion properties and antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Inhalation Therapy : PEtOx nanoparticles loaded with ciprofloxacin have been formulated for inhalation, showcasing controlled release properties and enhanced aerosolization characteristics .
  • Mucoadhesive Formulations : Interpolymer complexes of PEtOx with Carbopol® have been investigated for oromucosal drug delivery, showing promising mucoadhesive properties and effective drug release profiles .

Tissue Engineering

PEtOx is being explored in tissue engineering due to its ability to form hydrogels that can support cell growth and differentiation. The incorporation of amino groups into the polymer has enabled the development of biofunctionalized materials that can facilitate cell adhesion and promote tissue regeneration .

Alternative to Polyethylene Glycol (PEG)

PEtOx is considered an excellent alternative to PEG in pharmaceutical formulations due to its superior physicochemical properties. It has been shown to enhance the solubility of poorly water-soluble drugs, such as hydrocortisone, through the formation of stable interpolymer complexes .

Bioconjugation Strategies

The versatility of PEtOx allows for various bioconjugation strategies, including the synthesis of amphiphilic block copolymers through cationic ring-opening polymerization (CROP). This method enables the functionalization of PEtOx with different end groups, making it suitable for targeted drug delivery systems .

Antimicrobial Applications

PEtOx exhibits intrinsic antibacterial properties, making it suitable for use in wound dressings and other medical applications where infection prevention is crucial. The incorporation of PEtOx into biodegradable photoluminescent polymers has shown potential in enhancing antimicrobial efficacy without relying on traditional antibacterial agents .

Summary of Key Properties

PropertyDescription
Solubility High solubility in water and polar organic solvents
Biocompatibility Non-toxic; approved as a food additive by FDA
Thermal Stability High thermal stability suitable for diverse applications
Functionalization Versatile functionalization options via CROP

Ciprofloxacin-Loaded Nanoparticles

A study on ciprofloxacin-loaded PEtOx nanoparticles demonstrated an initial burst release of 50% within 12 hours, followed by sustained release over seven days, highlighting the potential for effective inhalation therapies .

Mucoadhesive Tablet Formulations

Research on Carbopol/PEtOx tablets showed a linear correlation between maximal detachment force and total work of adhesion, indicating strong mucoadhesive properties suitable for oromucosal applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-2-oxazoline (MeOx)

  • Chemical Structure and Polymer Properties :
    MeOx differs from EtOx by having a methyl group instead of an ethyl substituent. Plasma-polymerized coatings from MeOx exhibit higher concentrations of N≡C and N-C=O bonds compared to EtOx-derived films, leading to enhanced crosslinking density and mechanical stability . For example, N-C=O bond concentration in MeOx films is sixfold higher than in EtOx films (Table 1) .
    • Table 1 : Elemental Composition of Plasma-Polymerized Films
Element/Bond 2-Methyl-2-oxazoline 2-Ethyl-2-oxazoline
N (%) 24 15
N≡C bonds (%) 37 ± 5 29 ± 5
N-C=O bonds (%) 130 ± 10 110 ± 10
  • Thermoresponsive Behavior :
    Poly(2-methyl-2-oxazoline) (PMeOx) lacks a distinct LCST in water, unlike PEtOx, which exhibits LCST behavior above a threshold molar mass (~50 kDa) .

2-Nonyl-2-oxazoline (NoOx)

  • Copolymer Mechanical Properties: Block copolymers of EtOx and NoOx display higher stiffness compared to random copolymers due to microphase separation. For instance, a block copolymer arrangement increases Young’s modulus by ~30% compared to random equivalents, attributed to the hydrophobic NoOx segments forming rigid domains .

Poly(ethylene glycol) (PEG)

  • Biocompatibility and Toxicity :
    PEtOx shows comparable short-term cytotoxicity and hemocompatibility to PEG, a gold-standard stealth polymer. Both polymers exhibit minimal cytotoxicity at concentrations <1 mg/mL. However, PEG induces moderate hemolysis at high doses (40 kDa, 10 mg/mL), whereas PEtOx maintains better hemocompatibility under similar conditions .
    • Table 2 : Hemocompatibility Comparison (10 mg/mL, 24 h)
Polymer Hemolysis (%) Cell Viability (%)
PEG 40kDa 12.5 ± 1.2 85 ± 3
PEtOx 40kDa 4.8 ± 0.7 92 ± 2
  • Synthesis Advantages :
    PEtOx can be synthesized via microwave-assisted living polymerization, offering faster reaction times and lower polydispersity (Đ = 1.1–1.3) compared to PEG derivatives .

Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA)

  • Biodistribution in Tumor Models: In hydroxyapatite nanoparticle coatings, PEtOx and PEG demonstrate superior tumor accumulation (~8% ID/g) compared to PHPMA (~3% ID/g). PHPMA-coated nanoparticles also show faster clearance from the bloodstream (t₁/₂ = 2.1 h vs. 4.5 h for PEtOx) .

Poly(2-oxazoline)s with Functional Groups

  • Mucoadhesive Performance :
    Pure PEtOx exhibits poor mucoadhesion (work of adhesion: 0.018–0.032 N·m), but complexes with Carbopol® improve adhesion by forming hydrogen bonds. For example, Carbopol 974/PEtOx 500 complexes increase adhesion work to 0.12 N·m .

Plasma-Polymerized Films

  • Antibiofouling Properties :
    EtOx-derived plasma films resist bacterial biofilm formation (e.g., >90% reduction in S. aureus adhesion) and exhibit cell-repellent properties, outperforming many acrylate-based coatings .

Key Research Findings

Synthetic Flexibility : PEtOx can be functionalized via click chemistry (e.g., PFTR reactions) to create star-shaped or multiblock architectures, enabling tailored amphiphilic structures .

Hydrolysis Stability : PEtOx degrades slower in acidic conditions (pH 3, t₁/₂ = 72 h) compared to PEG (t₁/₂ = 24 h), enhancing its utility in sustained drug delivery .

Interpolymer Complexation : Complexation with Carbopol® improves PEtOx’s mucoadhesion and swelling capacity, critical for buccal drug delivery .

Biological Activity

2-Ethyl-2-oxazoline (EtOx) is a cyclic ether that has garnered significant attention in biomedical applications due to its unique properties and potential for various therapeutic uses. This article examines the biological activity of this compound, focusing on its synthesis, physicochemical properties, cytotoxicity, and applications in drug delivery and tissue engineering.

Synthesis and Characterization

The synthesis of this compound typically involves cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight and architecture. Recent studies have explored the use of "green" solvents in this process to enhance sustainability while maintaining efficiency . The resulting polymers can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and size exclusion chromatography (SEC) to confirm their structure and purity.

Poly(this compound) exhibits several favorable physicochemical properties:

  • Hydrophilicity : Its hydrophilic nature makes it suitable for biomedical applications, particularly in drug delivery systems.
  • Biocompatibility : Studies indicate that poly(EtOx) has low cytotoxicity, with MTT assays showing minimal impact on cell viability at concentrations below 1 mg/mL .
  • Self-assembly : The ability to form micelles in aqueous environments is crucial for its use as a drug carrier, allowing for encapsulation of hydrophobic drugs .

Cytotoxicity and Cell Viability

The cytotoxicity of this compound and its derivatives has been extensively studied. For instance, copolymers containing poly(EtOx) demonstrated low cytotoxicity across various tumor cell lines. The half-maximal inhibitory concentration (IC50) values were notably high, indicating a favorable safety profile for therapeutic applications .

Drug Delivery Applications

Poly(this compound) has been investigated as a promising candidate for drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate drugs effectively, enhancing their solubility and bioavailability. For example, formulations combining poly(EtOx) with Carbopol® have shown improved mucoadhesive properties and controlled release profiles for poorly soluble drugs like hydrocortisone .

Tissue Engineering

In tissue engineering, poly(EtOx) is being explored as a scaffold material due to its biocompatibility and ability to support cell attachment and proliferation. Research indicates that these polymers can be modified to enhance their interaction with biological tissues, making them suitable for regenerative medicine applications .

Case Studies

  • Polymeric Micelles for Cancer Therapy : A study developed micelles from poly(this compound)-co-polyethyleneimine block copolymers designed for targeted delivery in breast and prostate cancer treatments. These micelles exhibited particle sizes conducive to cellular uptake and showed promising results in cytotoxicity assays against cancer cell lines .
  • Mucoadhesive Drug Formulations : Research on the formulation of mucoadhesive tablets using poly(EtOx) demonstrated significant improvements in drug retention at mucosal sites, which is critical for enhancing therapeutic efficacy in oromucosal drug delivery systems .

Summary of Findings

The biological activity of this compound is characterized by its low cytotoxicity, favorable physicochemical properties, and versatility in biomedical applications. The following table summarizes key findings related to its biological activity:

Property Observation
CytotoxicityLow; IC50 values indicate high safety
Drug Delivery EfficacyEffective encapsulation of hydrophobic drugs
Self-assemblyForms stable micelles suitable for drug delivery
Tissue Engineering PotentialSupports cell proliferation; biocompatible

Q & A

Basic: What are the standard synthetic routes for poly(2-ethyl-2-oxazoline) (PEtOx)?

PEtOx is typically synthesized via cationic ring-opening polymerization (CROP) . Key steps include:

  • Initiator selection : Methyl tosylate or methyl triflate are common initiators, enabling controlled propagation .
  • Solvent choice : Acetonitrile or chlorobenzene are traditional solvents, but ethyl acetate has emerged as a greener alternative, reducing environmental impact while maintaining high polymerization control .
  • Termination : Sodium hydroxide or azide solutions are used to cap polymer ends, yielding hydroxyl or azide termini for further functionalization .

Advanced: How can molecular weight and dispersity (Đ) be controlled during PEtOx synthesis?

  • Living polymerization : Use low-temperature CROP (e.g., 42°C in acetonitrile) with methyl p-tosylate to achieve narrow Đ (<1.05). Molecular weight is tunable via monomer-to-initiator (M/I) ratio .
  • Multifunctional initiators : Ruthenium-based metalloinitiators (e.g., [(bpy)ₙRu{bpy(CH₂Cl)₂}₃₋ₙ]²⁺) enable star-shaped architectures but impose an upper MW limit (~25 kDa) due to steric hindrance .
  • Validation : Size exclusion chromatography (SEC) with multi-angle laser light scattering (MALLS) ensures accurate MW determination .

Basic: What experimental conditions govern PEtOx hydrolysis?

Hydrolysis converts PEtOx into poly(ethylene imine) (PEI) copolymers:

  • Acid concentration : 1 M HCl at 120°C for 30 minutes (microwave-assisted) achieves ~20% hydrolysis, balancing solubility and functionality .
  • Temperature dependence : Higher temperatures (>120°C) accelerate hydrolysis but risk chain degradation .
  • Characterization : Hydrolysis degree is quantified via ¹H NMR or titration .

Advanced: How can PEtOx be functionalized for chelation or sensing applications?

  • Michael addition : React ω-azide-PEtOx with phosphonated acrylates (e.g., dimethyl(acryloyloxymethyl) phosphonate) to introduce chelating groups .
  • Halochromic sensors : Covalent grafting of alizarin yellow R (AYR) onto PEtOx-stat-P(nButOx) enables pH-responsive nanofibers for amine detection .
  • Solubility tuning : Hydrolysis degree must remain ≤25% to retain aqueous solubility while maximizing functional group density .

Basic: What analytical methods characterize PEtOx molecular weight and end-groups?

  • Mass spectrometry :
    • ESI/APCI-MS : Ideal for low-MW PEtOx (<10 kDa), resolving end-groups (e.g., methyl, azide) .
    • MALDI-TOF : Limited for high-MW (>20 kDa) due to ionization inefficiency .
  • SEC-MALLS : Provides absolute MW and dispersity without calibration biases .

Advanced: How are reactivity ratios used to design PEtOx copolymers with tunable LCST?

  • Gradient copolymers : Reactivity ratios (e.g., rEtOx = 3.15, riPrOx = 0.57) favor gradient PEtOx-grad-PiPrOx, enabling sharp LCST transitions .
  • Random copolymers : For PEtOx-ran-PnPrOx (rEtOx = 1.28, rnPrOx = 1.04), LCST is linearly adjustable with composition .
  • Validation : ¹H NMR and turbidimetry confirm phase behavior in water-ethanol mixtures .

Advanced: How to resolve contradictions in hydrolysis data across studies?

Discrepancies in hydrolysis degrees often arise from:

  • HCl concentration : Higher concentrations (>1 M) accelerate hydrolysis but may degrade chains .
  • Temperature gradients : Microwave vs. oil-bath heating introduce variability; ensure uniform thermal profiles .
  • Polymer source : Commercial vs. synthesized PEtOx may differ in purity, affecting reproducibility .

Advanced: What design principles apply to PEtOx-based biomedical nanomaterials?

  • Drug delivery : Use PEtOx-b-PCL block copolymers for micelle formation, optimizing LCST for triggered release .
  • Nanofibers : Electrospin PEtOx-stat-P(nButOx) with AYR for reusable pH sensors; adjust copolymer hydrophobicity to tune sensitivity .

Basic: How does solvent choice impact PEtOx polymerization?

  • Ethyl acetate : Replaces acetonitrile/chlorobenzene, offering pharmaceutical compliance and reduced toxicity. Reaction rates remain comparable .
  • Polar aprotic solvents : Enhance propagation rates but may require higher temperatures for full monomer conversion .

Advanced: How do initiators influence copolymerization kinetics?

  • Counterion basicity : Initiators with weaker leaving groups (e.g., OTs⁻ > I⁻ > Br⁻ > Cl⁻) increase cationic species concentration, accelerating polymerization .
  • Reactivity ratios : For PEtOx-co-PhOx, rEtOx = 7.9–10.1 and rPhOx = 0.18–0.30 favor quasi-diblock structures, regardless of initiator .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-oxazoline
Reactant of Route 2
2-Ethyl-2-oxazoline

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